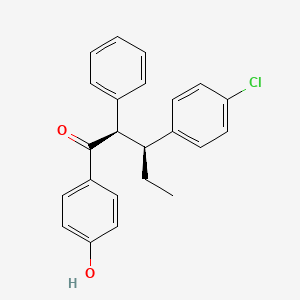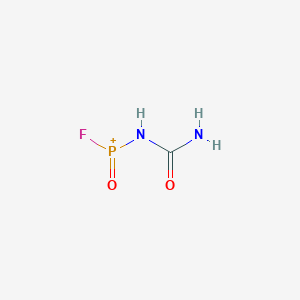
(Carbamoylamino)(fluoro)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Carbamoylamino)(fluoro)oxophosphanium is a unique chemical compound characterized by its distinct molecular structure, which includes a carbamoylamino group, a fluoro substituent, and an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Carbamoylamino)(fluoro)oxophosphanium typically involves the reaction of a phosphonamidic fluoride precursor with a carbamoylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reagents and conditions can vary, but common methods include:
Reaction of Phosphonamidic Fluoride with Carbamoyl Chloride: This method involves the use of phosphonamidic fluoride and carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity.
Direct Fluorination of Carbamoylamino Phosphonates: This approach involves the direct fluorination of carbamoylamino phosphonates using a fluorinating agent such as sulfur tetrafluoride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis systems are often employed to achieve consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: (Carbamoylamino)(fluoro)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to lower oxidation state species, typically using reducing agents like lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions, often under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation Products: Higher oxidation state phosphonamidic derivatives.
Reduction Products: Lower oxidation state phosphonamidic species.
Substitution Products: Compounds with substituted nucleophiles replacing the fluoro group.
Scientific Research Applications
(Carbamoylamino)(fluoro)oxophosphanium has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity and ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals with unique mechanisms of action.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of (Carbamoylamino)(fluoro)oxophosphanium involves its interaction with molecular targets through its reactive functional groups. The carbamoylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluoro substituent can participate in halogen bonding and other non-covalent interactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other molecular targets, leading to its observed effects.
Comparison with Similar Compounds
(Carbamoylamino)(fluoro)oxophosphanium can be compared with other similar compounds, such as:
Phosphonamidic Fluoride: Similar in structure but lacks the carbamoylamino group, resulting in different reactivity and applications.
Carbamoylamino Phosphonates:
Fluorophosphonates: Contains the fluoro group but lacks the carbamoylamino group, resulting in distinct reactivity and applications.
Properties
CAS No. |
23639-85-2 |
|---|---|
Molecular Formula |
CH3FN2O2P+ |
Molecular Weight |
125.019 g/mol |
IUPAC Name |
(carbamoylamino)-fluoro-oxophosphanium |
InChI |
InChI=1S/CH2FN2O2P/c2-7(6)4-1(3)5/h(H2-,3,4,5,6)/p+1 |
InChI Key |
AJEPFMBKMCIIOY-UHFFFAOYSA-O |
Canonical SMILES |
C(=O)(N)N[P+](=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)


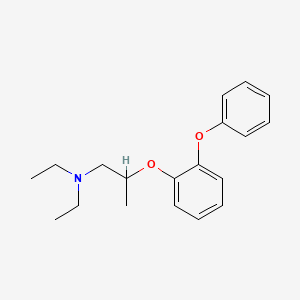
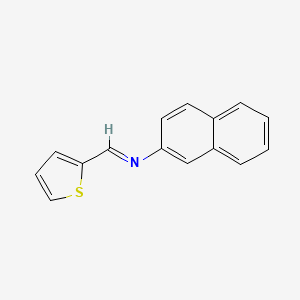
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)
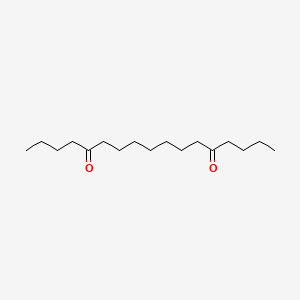

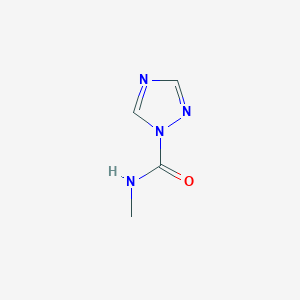
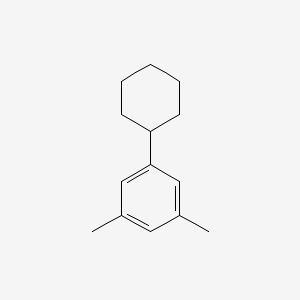
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)

